2-Chloro-N,N-diethyl-5-hydroxybenzamide
CAS No.:
Cat. No.: VC13595824
Molecular Formula: C11H14ClNO2
Molecular Weight: 227.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14ClNO2 |
|---|---|
| Molecular Weight | 227.69 g/mol |
| IUPAC Name | 2-chloro-N,N-diethyl-5-hydroxybenzamide |
| Standard InChI | InChI=1S/C11H14ClNO2/c1-3-13(4-2)11(15)9-7-8(14)5-6-10(9)12/h5-7,14H,3-4H2,1-2H3 |
| Standard InChI Key | QXYSHCJRTBYUIB-UHFFFAOYSA-N |
| SMILES | CCN(CC)C(=O)C1=C(C=CC(=C1)O)Cl |
| Canonical SMILES | CCN(CC)C(=O)C1=C(C=CC(=C1)O)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
2-Chloro-N,N-diethyl-5-hydroxybenzamide (C₁₁H₁₄ClNO₂) features a molecular weight of 227.687 g/mol and an exact mass of 227.071 Da . The IUPAC name reflects its substitution pattern: a chlorine atom at position 2, a hydroxyl group at position 5, and N,N-diethyl substitution on the benzamide moiety. Its structure is distinct from the positional isomer 5-chloro-N,N-diethyl-2-hydroxybenzamide (CAS 85630-33-7), which reverses the chlorine and hydroxyl group positions .
Crystallographic and Stereochemical Insights
Although no direct crystallographic data exists for 2-chloro-N,N-diethyl-5-hydroxybenzamide, related benzamides crystallize in monoclinic systems with space group P2₁/c and unit cell parameters such as a = 16.632 Å, b = 7.203 Å, and c = 12.926 Å . Hydrogen bonding between the hydroxyl and amide groups typically stabilizes these structures, a feature likely conserved in this compound.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄ClNO₂ |
| Molecular Weight | 227.687 g/mol |
| Exact Mass | 227.071 Da |
| LogP (Predicted) | 2.53 |
| Topological Polar Surface Area | 40.54 Ų |
Table 1. Key physicochemical properties of 2-chloro-N,N-diethyl-5-hydroxybenzamide .
Synthesis and Manufacturing
Carbamate Intermediate Route
A common synthesis strategy for N,N-diethylbenzamides involves reacting diethylcarbamoyl chloride with substituted phenols under basic conditions. For example, O-dihalophenyl N,N-diethylcarbamates are prepared in >85% yield using NaOH in tetrahydrofuran (THF) . Adapting this method, 2-chloro-5-hydroxybenzoic acid could be treated with diethylcarbamoyl chloride to form the target compound.
Optimization and Yield Considerations
Reaction parameters such as temperature (20–25°C), solvent (THF or DMF), and stoichiometry (1:1 molar ratio of phenol to carbamoyl chloride) critically influence yield. Pilot studies on analogous compounds report yields exceeding 90% under optimized conditions . Purification via column chromatography or recrystallization from ethanol/water mixtures enhances purity.
Physicochemical Properties
Solubility and Partitioning
The compound’s LogP of 2.53 predicts moderate lipophilicity, favoring solubility in organic solvents like ethanol, DMSO, and dichloromethane. Aqueous solubility is limited (<1 mg/mL at 25°C) due to the hydrophobic diethyl groups and aromatic ring .
Stability and Degradation
Stability studies on related benzamides indicate susceptibility to hydrolysis under strongly acidic or alkaline conditions, cleaving the amide bond. Photodegradation is minimal when stored in amber glass at −20°C .
Applications and Industrial Relevance
Pharmaceutical Development
As a scaffold for antimicrobial and neuroprotective agents, this benzamide derivative holds promise in addressing drug-resistant infections and neurodegenerative disorders. Structure-activity relationship (SAR) studies could optimize its potency and selectivity.
Material Science
The compound’s crystalline properties and thermal stability (decomposition >200°C) suggest utility in organic semiconductors or coordination polymers, though further investigation is required.
Future Research Directions
-
Mechanistic Studies: Elucidate the compound’s mode of action against bacterial targets and cholinesterases.
-
Derivatization: Explore esterification or phosphorylation to enhance bioavailability and efficacy .
-
Toxicological Profiling: Conduct in vitro and in vivo toxicity assays to establish safety thresholds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume